1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride
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Overview
Description
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride is an organic compound with the molecular formula C13H21NO5·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the reaction of piperidine with ethyl chloroformate to form 3-oxopiperidine.
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate to form the N-tert-butyl derivative.
Esterification: The protected piperidine is then esterified with ethyl chloroformate to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
- Ethyl 1-tert-Butoxycarbonyl-4-oxo-3-piperidinecarboxylate
Comparison: 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This substitution pattern influences its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H22ClNO5 |
---|---|
Molecular Weight |
307.77 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C13H21NO5.ClH/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4;/h9H,5-8H2,1-4H3;1H |
InChI Key |
IBOMUQBFRAWZHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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